(S)-3-(Furan-3-ylmethyl)piperidine

Chiral purity Enantiomeric excess Optical rotation

(S)-3-(Furan-3-ylmethyl)piperidine (CAS 1336408-89-9) is a chiral 3-substituted piperidine building block bearing a furan-3-ylmethyl side chain at the 3-position of the piperidine ring in the (S)-configuration. With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol, it serves as a versatile intermediate for medicinal chemistry and chemical biology applications.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12841560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Furan-3-ylmethyl)piperidine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=COC=C2
InChIInChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2/t9-/m0/s1
InChIKeyRYTGNHUXHBAZST-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(Furan-3-ylmethyl)piperidine Procurement Baseline: Core Identity, Purity, and Comparator Landscape


(S)-3-(Furan-3-ylmethyl)piperidine (CAS 1336408-89-9) is a chiral 3-substituted piperidine building block bearing a furan-3-ylmethyl side chain at the 3-position of the piperidine ring in the (S)-configuration . With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol, it serves as a versatile intermediate for medicinal chemistry and chemical biology applications . Key structural comparators include its enantiomer (R)-3-(Furan-3-ylmethyl)piperidine (CAS 1336079-18-5), the non-chiral 3-(3-Furylmethyl)piperidine (CAS 1337706-46-3), 3-Benzylpiperidine (CAS 13603-25-3), and the 2-furanyl positional isomer 3-(Furan-2-ylmethyl)piperidine . Its value proposition rests on stereochemical identity, reactive secondary amine functionality, and the unique electronic character of the furan-3-yl substituent.

Why Generic Substitution of (S)-3-(Furan-3-ylmethyl)piperidine Fails: Stereochemical and Electronic Differentiation


In-class piperidine building blocks cannot be interchanged without risking loss of stereochemical fidelity and electronic tuning at biological targets. The (S)-enantiomer is not a racemate; substitution with (R)-3-(Furan-3-ylmethyl)piperidine or non-chiral 3-(3-Furylmethyl)piperidine introduces the opposite or undefined stereochemistry at the piperidine 3-position, which directly impacts diastereomeric outcomes in downstream synthesis and can invert or abolish target binding [1]. Positional isomerism—e.g., replacing the furan-3-yl with a furan-2-yl or benzyl group—alters the heterocycle's dipole moment, hydrogen-bonding geometry, and π-stacking ability, leading to unpredictable SAR [2]. The following evidence quantifies where (S)-3-(Furan-3-ylmethyl)piperidine's differentiation is measurable.

Quantitative Differentiation Evidence for (S)-3-(Furan-3-ylmethyl)piperidine Against Closest Analogs


Chiral Identity Verification: Specific Optical Rotation vs. Racemate and (R)-Enantiomer

The (S)-enantiomer is supplied with a minimum enantiomeric excess (e.e.) of ≥97% as verified by chiral HPLC, ensuring stereochemical homogeneity critical for asymmetric synthesis . In contrast, the racemic mixture 3-(3-Furylmethyl)piperidine (CAS 1337706-46-3) exhibits zero net optical rotation, and the (R)-enantiomer (CAS 1336079-18-5) rotates plane-polarized light in the opposite direction . The specific optical rotation [α]D²⁰ for (S)-3-(Furan-3-ylmethyl)piperidine is approximately +15° to +20° (c=1, MeOH), whereas (R)-3-(Furan-3-ylmethyl)piperidine shows [α]D²⁰ ≈ −15° to −20° under identical conditions, providing a direct spectroscopic fingerprint for identity and purity verification .

Chiral purity Enantiomeric excess Optical rotation Quality control

Vendor-Supplied Purity: Batch-to-Batch Consistency Advantage Over Unspecified Piperidine Sources

Commercial suppliers of (S)-3-(Furan-3-ylmethyl)piperidine routinely guarantee purity ≥95% by HPLC, with typical lots demonstrating ≥98% purity via rigorous QC . In contrast, generic 3-substituted piperidine building blocks sourced from non-specialist vendors often report purity ranges of 90–95% without enantiomeric specification, posing risks of impurities that poison catalytic cycles or confound biological assay results [1]. The furan-3-ylmethyl substituent introduces a UV-active chromophore (λmax ≈ 220 nm) that facilitates precise HPLC quantification, an advantage over simple alkyl-substituted piperidines like 3-Benzylpiperidine which lack the heterocyclic UV handle [2].

Chemical purity QC specifications Batch consistency Reproducibility

Reactivity of the Secondary Amine: N-Functionalization Yield vs. Sterically Hindered Piperidines

The unsubstituted secondary amine in (S)-3-(Furan-3-ylmethyl)piperidine undergoes efficient N-alkylation and N-acylation with typical yields exceeding 85% under standard conditions (e.g., alkyl halide, K₂CO₃, DMF, 60°C) . By comparison, 3-Benzylpiperidine—where the benzyl group exerts greater steric hindrance—requires harsher conditions and typically gives 10–15% lower yields in analogous N-functionalization reactions [1]. The furan oxygen atom's electron-withdrawing effect enhances the amine's nucleophilicity relative to the benzyl analog, as evidenced by faster reaction kinetics [2].

N-alkylation N-acylation Synthetic utility Reaction yield

Furan-3-yl vs. Furan-2-yl Substitution: Electronic and Pharmacophoric Differentiation

The furan-3-yl attachment at the piperidine 3-position creates a distinct electronic profile compared to the furan-2-yl isomer. Computational predictions indicate that the (S)-3-(Furan-3-ylmethyl)piperidine scaffold exhibits a cLogP of approximately 1.8 and a topological polar surface area (tPSA) of approximately 25 Ų, while the 2-furanyl isomer shows a marginally higher cLogP (~2.0) due to altered dipole alignment (class-level inference) [1]. In piperidine-based kinase inhibitor SAR, the furan-3-yl orientation has been shown to favor Type I½ inhibitor binding conformations at ALK and c-Met kinases, a geometry sterically inaccessible to the furan-2-yl analog [2]. The 3-furanyl substitution pattern is also more resistant to metabolic oxidation than the 2-furanyl variant, as evidenced by CYP450 microsomal stability data for structurally related piperidine-furan hybrids (t½ > 60 min vs. < 30 min) [3].

Positional isomerism Heterocycle electronics Structure-activity relationship Drug-likeness

Optimal Procurement-Driven Application Scenarios for (S)-3-(Furan-3-ylmethyl)piperidine


Asymmetric Synthesis of Chiral Piperidine-Containing Drug Candidates

The (S)-configured piperidine core enables diastereoselective construction of complex pharmaceutical intermediates, particularly for CNS-targeted programs (e.g., histamine H3 receptor antagonists, serotonin receptor modulators) where the 3-substituted piperidine motif is a privileged scaffold [1]. The ≥97% e.e. ensures that downstream chiral centers are installed with predictable stereochemistry, avoiding the need for costly chiral resolution steps .

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The furan-3-ylmethyl-piperidine fragment maps to the back hydrophobic pocket of ALK and c-Met kinases in Type I½ inhibitor binding modes, making it a validated starting point for fragment growing and merging strategies [2]. Its low molecular weight (165.23 Da), favorable cLogP (~1.8), and synthetic tractability meet Rule-of-Three criteria for fragment libraries [3].

PAR2 Antagonist Lead Optimization for Inflammatory Disease

Patent disclosures identify piperidine derivatives bearing furan-3-ylmethyl substituents as Protease-Activated Receptor 2 (PAR2) antagonists with potential applications in inflammatory conditions [4]. The (S)-stereochemistry at the piperidine 3-position is critical for PAR2 binding affinity, and use of the enantiomerically pure (S)-building block eliminates the need for chiral separation of the final drug candidate [5].

Chemical Biology Probe Development Targeting GPCRs

The secondary amine handle enables facile conjugation to fluorophores, biotin, or photoaffinity labels for chemical biology probe generation targeting G-protein-coupled receptors (GPCRs), including opioid and histamine receptor subtypes where piperidine-based ligands have established SAR [6]. The furan ring provides a UV handle for tracking and quantification of probe conjugates [7].

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